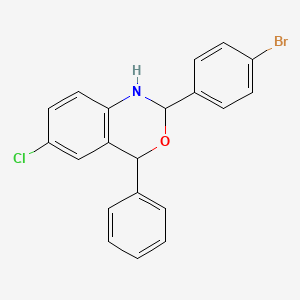![molecular formula C23H19FN4OS B11682359 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida es un compuesto orgánico complejo que presenta un núcleo de benzimidazol, un enlace sulfanyl y una porción de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida generalmente implica múltiples pasos:
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico adecuado o sus derivados.
Introducción del grupo sulfanyl: El derivado de benzimidazol se hace reaccionar con un compuesto de tiol para introducir el grupo sulfanyl.
Formación de la porción de hidrazida: El paso final implica la reacción del derivado de sulfanyl-benzimidazol con una hidrazida apropiada y 4-fluorobenzaldehído en condiciones de reflujo para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: La porción de hidrazida se puede reducir para formar las aminas correspondientes.
Sustitución: El núcleo de benzimidazol puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes o los nucleófilos se pueden utilizar en condiciones apropiadas.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente anticancerígeno, antiviral y antibacteriano debido a sus características estructurales únicas.
Ciencia de materiales: Las propiedades del compuesto lo convierten en un candidato para su uso en electrónica orgánica y como bloque de construcción para materiales avanzados.
Estudios biológicos: Sus interacciones con macromoléculas biológicas son de interés para comprender su mecanismo de acción y posibles usos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en procesos celulares, lo que lleva a la inhibición o modulación de su actividad.
Vías involucradas: Puede interferir con las vías de señalización, la replicación del ADN o la síntesis de proteínas, lo que contribuye a sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-1-(3,4-dimetoxi-fenil)etilidene]acetohidrazida
- 2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-1-(4-metoxifenil)etilidene]acetohidrazida
Singularidad
2-[(1-bencil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(4-fluorofenil)metilideno]acetohidrazida es única debido a la presencia del grupo fluorofenilo, que puede mejorar su actividad biológica y estabilidad en comparación con compuestos similares. El átomo de flúor puede influir en las propiedades electrónicas del compuesto, lo que lo convierte en un candidato valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C23H19FN4OS |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19FN4OS/c24-19-12-10-17(11-13-19)14-25-27-22(29)16-30-23-26-20-8-4-5-9-21(20)28(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)/b25-14+ |
Clave InChI |
LQWQSFQCOZRITD-AFUMVMLFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)

![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
